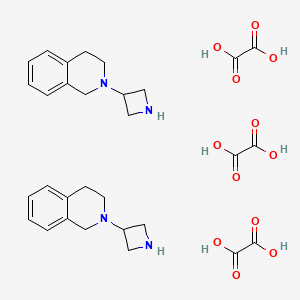

2-(Azetidin-3-yl)-3,4-dihydro-1H-isoquinoline;oxalic acid

Descripción

2-(Azetidin-3-yl)-3,4-dihydro-1H-isoquinoline;oxalic acid is a complex organic compound that combines the structural features of azetidine and isoquinoline with oxalic acid Azetidine is a four-membered nitrogen-containing heterocycle, while isoquinoline is a bicyclic aromatic compound

Propiedades

IUPAC Name |

2-(azetidin-3-yl)-3,4-dihydro-1H-isoquinoline;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H16N2.3C2H2O4/c2*1-2-4-11-9-14(12-7-13-8-12)6-5-10(11)3-1;3*3-1(4)2(5)6/h2*1-4,12-13H,5-9H2;3*(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUIMMTAQVJLUCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3CNC3.C1CN(CC2=CC=CC=C21)C3CNC3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N4O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

646.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)-3,4-dihydro-1H-isoquinoline;oxalic acid can be achieved through several synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is typically catalyzed by a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired product.

Another approach involves the Horner–Wadsworth–Emmons reaction, where alkylated phosphonates and N-Boc-azetidin-3-one are converted to the corresponding N-Boc-azetidine-3-ylidenes . These intermediates can then be subjected to hydrogenation to obtain the target compound.

Industrial Production Methods

Industrial production of 2-(Azetidin-3-yl)-3,4-dihydro-1H-isoquinoline;oxalic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(Azetidin-3-yl)-3,4-dihydro-1H-isoquinoline;oxalic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles replace leaving groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted azetidine derivatives.

Aplicaciones Científicas De Investigación

2-(Azetidin-3-yl)-3,4-dihydro-1H-isoquinoline;oxalic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-(Azetidin-3-yl)-3,4-dihydro-1H-isoquinoline;oxalic acid involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity. The isoquinoline moiety can intercalate with DNA, affecting gene expression and cellular processes. The oxalic acid component can chelate metal ions, influencing various biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

Azetidine-2-carboxylic acid: A natural product found in certain plants, known for its biological activities and use as a building block in peptide synthesis.

N-Boc-azetidin-3-one: A precursor in the synthesis of azetidine derivatives, used in various organic reactions.

Isoquinoline: A bicyclic aromatic compound with diverse applications in medicinal chemistry and organic synthesis.

Uniqueness

2-(Azetidin-3-yl)-3,4-dihydro-1H-isoquinoline;oxalic acid is unique due to its combination of azetidine, isoquinoline, and oxalic acid moieties

Actividad Biológica

2-(Azetidin-3-yl)-3,4-dihydro-1H-isoquinoline;oxalic acid is a complex organic compound notable for its unique structural features, combining elements of azetidine and isoquinoline with oxalic acid. This compound has garnered attention in the scientific community for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's IUPAC name is 2-(azetidin-3-yl)-3,4-dihydro-1H-isoquinoline;oxalic acid, with the CAS number 2034157-08-7. Its molecular formula is C_{12}H_{16}N_2 \cdot C_2H_2O_4, and it exhibits a molecular weight of 646.6 g/mol. The structure integrates a four-membered nitrogen-containing azetidine ring with a bicyclic isoquinoline framework, contributing to its diverse biological activities.

Biological Activity Overview

Research indicates that 2-(Azetidin-3-yl)-3,4-dihydro-1H-isoquinoline;oxalic acid exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, potentially inhibiting the growth of various bacterial strains.

- Anticancer Activity : The compound has been evaluated for its anticancer properties, showing promise in inhibiting tumor growth in vitro and in vivo models.

- Anti-inflammatory Effects : It may also exhibit anti-inflammatory activity by inhibiting key enzymes involved in inflammatory pathways.

Antimicrobial Activity

A study assessing the antimicrobial efficacy of various isoquinoline derivatives found that compounds similar to 2-(Azetidin-3-yl)-3,4-dihydro-1H-isoquinoline;oxalic acid demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of metabolic pathways.

Anticancer Studies

In vitro studies have shown that 2-(Azetidin-3-yl)-3,4-dihydro-1H-isoquinoline;oxalic acid can induce apoptosis in cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Mechanism of Action : The compound appears to activate caspase pathways leading to programmed cell death and inhibits angiogenesis by downregulating vascular endothelial growth factor (VEGF) expression.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis via caspase activation |

| HeLa | 20 | Inhibition of VEGF expression |

| A549 | 18 | Induction of oxidative stress |

Anti-inflammatory Activity

Research has indicated that this compound can inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. This inhibition correlates with reduced levels of nitric oxide production in macrophage cell lines.

Case Studies

- Case Study on Anticancer Activity : A recent study reported that a derivative of this compound significantly reduced tumor size in xenograft models by inducing apoptosis and inhibiting cell proliferation markers such as Ki67.

- Clinical Relevance : In clinical trials involving similar isoquinoline derivatives, patients exhibited improved outcomes with minimal side effects compared to traditional chemotherapy agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.